molecular formula C17H16BrN3O6 B11101248 N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

Cat. No.: B11101248
M. Wt: 438.2 g/mol
InChI Key: DSYBEIGKXJPNJZ-DJKKODMXSA-N
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Description

N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes bromine, ethoxy, hydroxy, and nitrophenoxy groups. Its molecular formula is C17H16BrN3O6, and it has a molecular weight of 438.229 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves the condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 2-(2-nitrophenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation process .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .

Properties

Molecular Formula

C17H16BrN3O6

Molecular Weight

438.2 g/mol

IUPAC Name

N-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C17H16BrN3O6/c1-2-26-15-8-11(7-12(18)17(15)23)9-19-20-16(22)10-27-14-6-4-3-5-13(14)21(24)25/h3-9,23H,2,10H2,1H3,(H,20,22)/b19-9+

InChI Key

DSYBEIGKXJPNJZ-DJKKODMXSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])Br)O

Origin of Product

United States

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